molecular formula C19H21FN4O2 B11437621 Cyclohexyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11437621
M. Wt: 356.4 g/mol
InChI Key: QFSFUSKJPNDSTM-UHFFFAOYSA-N
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Description

Cyclohexyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a cyclohexyl moiety in its structure enhances its pharmacological properties, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve the Dimroth rearrangement, which is a well-known method for synthesizing condensed pyrimidines. This rearrangement involves the isomerization of heterocycles through ring opening and closure processes, often catalyzed by acids or bases . The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products with high yields.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while substitution reactions can yield compounds with different pharmacological properties.

Scientific Research Applications

Cyclohexyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Cyclohexyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of cyclohexyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific structural features, such as the presence of a cyclohexyl group and a fluorophenyl moiety, which contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C19H21FN4O2

Molecular Weight

356.4 g/mol

IUPAC Name

cyclohexyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H21FN4O2/c1-12-16(18(25)26-15-5-3-2-4-6-15)17(13-7-9-14(20)10-8-13)24-19(23-12)21-11-22-24/h7-11,15,17H,2-6H2,1H3,(H,21,22,23)

InChI Key

QFSFUSKJPNDSTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OC4CCCCC4

Origin of Product

United States

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